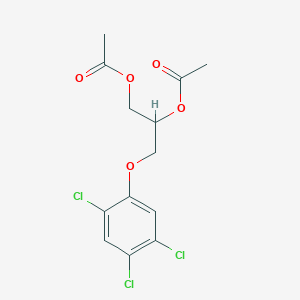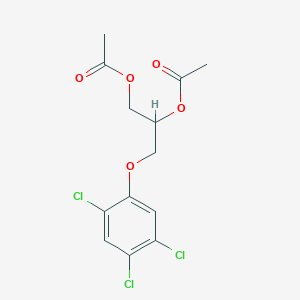
Dysprosium--indium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–indium (2/1) is a compound formed by the combination of dysprosium and indium in a 2:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while indium is a post-transition metal with excellent electrical conductivity and malleability. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–indium (2/1) typically involves the direct combination of dysprosium and indium metals at high temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the desired compound. The reaction can be represented as: [ 2 \text{Dy} + \text{In} \rightarrow \text{Dy}_2\text{In} ]
Industrial Production Methods: Industrial production of dysprosium–indium (2/1) involves similar high-temperature synthesis methods. The process is optimized for large-scale production by controlling the reaction environment, temperature, and purity of the starting materials. Advanced techniques such as vacuum induction melting or arc melting may be employed to ensure the formation of a homogeneous compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium–indium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–indium (2/1) can be oxidized in the presence of oxygen to form dysprosium oxide and indium oxide. [ 2 \text{Dy}_2\text{In} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 + 2 \text{In}_2\text{O}_3 ]
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures to yield the elemental metals. [ \text{Dy}_2\text{In} + 3 \text{H}_2 \rightarrow 2 \text{Dy} + \text{In} + 3 \text{H}_2\text{O} ]
Substitution: Dysprosium–indium (2/1) can undergo substitution reactions with halogens to form dysprosium halides and indium halides. [ \text{Dy}_2\text{In} + 3 \text{Cl}_2 \rightarrow 2 \text{DyCl}_3 + \text{InCl}_3 ]
Major Products Formed: The major products formed from these reactions include dysprosium oxide, indium oxide, dysprosium halides, and indium halides.
Wissenschaftliche Forschungsanwendungen
Dysprosium–indium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: Dysprosium–indium (2/1) is utilized in biological research for its magnetic properties, aiding in the development of magnetic resonance imaging (MRI) contrast agents.
Medicine: The compound’s magnetic properties are also exploited in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Dysprosium–indium (2/1) is employed in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
Wirkmechanismus
The mechanism by which dysprosium–indium (2/1) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s overall magnetic behavior, making it useful in applications requiring strong magnetic fields. Indium’s excellent electrical conductivity contributes to the compound’s effectiveness in electronic applications. The molecular targets and pathways involved include interactions with magnetic and electronic systems, facilitating various technological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Dysprosium–gallium (2/1): Similar to dysprosium–indium (2/1), this compound combines dysprosium with gallium, another post-transition metal. It shares similar magnetic properties but differs in its electronic behavior due to gallium’s distinct characteristics.
Dysprosium–aluminum (2/1): This compound combines dysprosium with aluminum, offering unique properties such as high thermal conductivity and low density, making it suitable for lightweight magnetic applications.
Uniqueness: Dysprosium–indium (2/1) stands out due to the combination of dysprosium’s magnetic properties and indium’s electrical conductivity. This unique blend makes it particularly valuable in applications requiring both strong magnetic fields and efficient electrical performance.
Eigenschaften
CAS-Nummer |
12381-78-1 |
|---|---|
Molekularformel |
Dy2In |
Molekulargewicht |
439.82 g/mol |
InChI |
InChI=1S/2Dy.In |
InChI-Schlüssel |
UECPMYVJLZGHDW-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[Dy].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



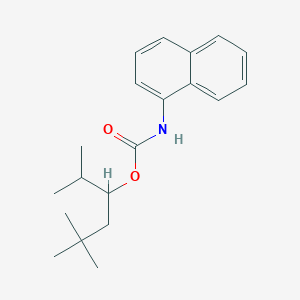
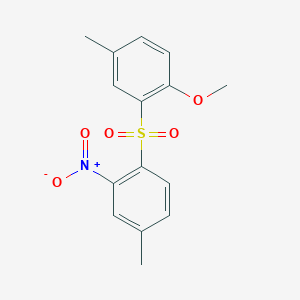
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
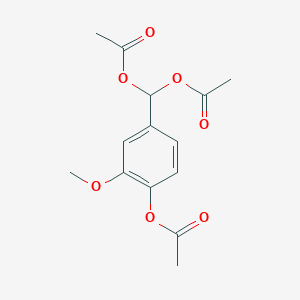
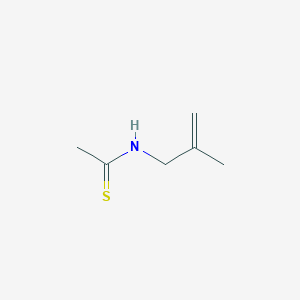


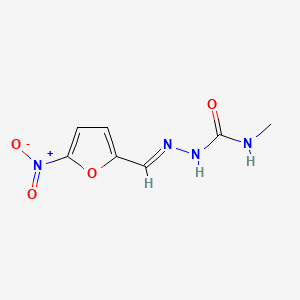

![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
